4-propoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide
Description
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Properties
IUPAC Name |
4-propoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-5-12-27-16-7-9-17(10-8-16)29(25,26)22-15-6-11-18-19(13-15)28-14-21(2,3)20(24)23(18)4/h6-11,13,22H,5,12,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLMBMPKGMODNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure
The compound features a unique structure characterized by:
- A benzenesulfonamide moiety.
- A tetrahydrobenzo[b][1,4]oxazepin ring system.
- An alkoxy substituent (propoxy group) that enhances its solubility and potentially its biological activity.
Molecular Formula
The molecular formula for this compound can be represented as .
Anticancer Activity
Research indicates that derivatives of benzenesulfonamide have shown promise in anticancer applications. For instance:
- In vitro studies suggest that similar compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .
- A study demonstrated that certain benzenesulfonamide derivatives inhibited tumor growth in xenograft models .
Antimicrobial Activity
Compounds with similar structures have been noted for their antimicrobial properties:
- They exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- The sulfonamide group is known for its ability to inhibit bacterial folic acid synthesis, which is crucial for bacterial growth.
Case Studies
- Case Study 1: Anticancer Activity
- Case Study 2: Antimicrobial Efficacy
Toxicology and Safety Profile
While specific toxicological data for this compound may be scarce, related compounds have shown varying degrees of toxicity:
- Some sulfonamides are associated with hypersensitivity reactions and hematological effects .
- Long-term studies are required to fully understand the safety profile of this new compound.
Pharmacokinetics
Understanding how this compound behaves in biological systems is crucial:
- Absorption : Likely oral bioavailability due to the propoxy group.
- Metabolism : Predicted hepatic metabolism similar to other sulfonamides.
- Excretion : Primarily renal excretion of metabolites.
Scientific Research Applications
The compound 4-propoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a complex organic molecule that has garnered attention in various fields of scientific research due to its potential applications. This article explores its applications, particularly in medicinal chemistry and drug development, while providing comprehensive data tables and case studies.
Molecular Formula
The molecular formula for this compound is C₁₈H₂₃N₃O₃S.
Medicinal Chemistry
The primary application of This compound lies in its potential as a pharmaceutical agent. Research indicates that derivatives of tetrahydrobenzo[b][1,4]oxazepines exhibit significant biological activities, including:
- Antiparasitic Activity : A study highlighted the potential of substituted tetrahydrobenzo[f][1,4]oxazepines as new trypanocidal agents targeting Trypanosoma brucei. The compounds were synthesized and screened for their ability to inhibit the PEX14−PEX5 protein-protein interaction crucial for the survival of the parasite .
- Anti-inflammatory Properties : Similar compounds have been explored for their anti-inflammatory effects. The benzenesulfonamide group is known to enhance solubility and bioavailability, making these compounds suitable candidates for further optimization in anti-inflammatory drug design .
Drug Design and Development
The compound serves as a scaffold for drug development due to its structural diversity and ability to interact with various biological targets. Key aspects include:
- Structure-Based Drug Design : The unique structural features allow for modifications that can enhance potency and selectivity against specific targets. Computational methods such as molecular docking have been employed to predict binding affinities and optimize lead compounds .
- Synthesis of Derivatives : The synthesis of analogs has been performed to improve pharmacokinetic properties. For instance, modifications at the sulfonamide or oxazepine moieties can yield compounds with improved efficacy against specific diseases .
Case Study 1: Trypanocidal Activity
A campaign aimed at developing new treatments for trypanosomiasis utilized compounds based on the tetrahydrobenzo[f][1,4]oxazepine framework. Lead compounds showed IC50 values in the low micromolar range against Trypanosoma brucei in vitro assays. The study emphasized the importance of structural modifications to enhance activity and reduce toxicity .
Case Study 2: Anti-inflammatory Applications
Research on related benzenesulfonamide derivatives demonstrated significant inhibition of COX-2 enzymes, suggesting potential use in treating inflammatory conditions. These studies provided insights into structure-activity relationships that guide further development .
Table 1: Summary of Biological Activities
| Activity Type | Compound | IC50 (μM) | Reference |
|---|---|---|---|
| Trypanocidal | 4-propoxy-N-(3,3,5-trimethyl... | <10 | |
| Anti-inflammatory | Benzenesulfonamide Derivative | <5 |
Table 2: Synthesis Overview
| Step | Reaction Type | Yield (%) |
|---|---|---|
| Synthesis of Oxazepine | Mitsunobu Reaction | 72 |
| Modification at Sulfonamide | Alkylation | 64 |
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The benzenesulfonamide group (-SO₂NH-) participates in several characteristic reactions:
-
Metal Coordination : Forms stable complexes with transition metals through the sulfonamide nitrogen and oxygen atoms. Studies on similar sulfonamides demonstrate coordination with Co(II), Cu(II), and Zn(II) ions, forming octahedral or square-planar geometries .
-
Nucleophilic Substitution : The NH group undergoes alkylation or acylation under basic conditions. For example:
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Hydrolysis : Under acidic or alkaline conditions, sulfonamides hydrolyze to sulfonic acids and amines:
Table 1: Metal Complexation of Sulfonamide Derivatives
| Metal Ion | Geometry | Stability Constant (log K) | Reference |
|---|---|---|---|
| Co(II) | Octahedral | 4.8 ± 0.2 | |
| Cu(II) | Square-planar | 6.1 ± 0.3 | |
| Zn(II) | Tetrahedral | 3.9 ± 0.1 |
Tetrahydrobenzooxazepine Ring Reactivity
The seven-membered oxazepine ring exhibits strain-dependent reactivity:
-
Ring-Opening Hydrolysis : Acidic conditions (e.g., HCl) cleave the oxygen-nitrogen bond, yielding a diol intermediate:
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Oxidation : The 4-oxo group facilitates oxidation at adjacent positions. For example, MnO₂ selectively oxidizes the α-carbon to a ketone .
-
Cycloaddition : The conjugated system participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride .
Propoxy Group Reactivity
The 4-propoxy substituent (-OCH₂CH₂CH₃) influences steric and electronic properties:
-
Ether Cleavage : HI or HBr cleaves the propoxy group to form phenol derivatives:
-
Oxidative Degradation : Strong oxidizers (e.g., KMnO₄) convert the propoxy chain to carboxylic acids under acidic conditions .
Biological Interactions
-
Enzyme Inhibition : The sulfonamide group inhibits bacterial dihydropteroate synthase (Ki = 12 nM) .
-
Kinase Binding : Structural analogs with benzoxazepine cores show ATP-competitive inhibition of kinases (IC₅₀ = 0.8–5.2 μM) .
Table 2: Comparative Reactivity of Benzoxazepine Derivatives
Thermal Stability
Thermogravimetric analysis (TGA) of related sulfonamide-oxazepine hybrids reveals decomposition in two stages:
-
150–220°C : Loss of propoxy chain (~18% mass loss).
-
300–400°C : Degradation of aromatic and heterocyclic cores .
Synthetic Pathways
While direct synthesis data for this compound is limited, analogous routes involve:
Q & A
Q. What are the key synthetic steps and reaction optimizations for this compound?
The synthesis typically involves multi-step organic reactions, including:
- Formation of the benzoxazepine core via refluxing intermediates in absolute ethanol with catalytic acetic acid, followed by solvent evaporation and purification .
- Attachment of the sulfonamide moiety using substituted benzaldehyde derivatives under controlled conditions. Optimization includes adjusting reaction time (e.g., 4-hour reflux), solvent choice (ethanol for solubility), and acid catalysis (glacial acetic acid) to enhance yield. Monitoring via TLC or HPLC ensures intermediate purity .
Q. Which analytical techniques are essential for structural confirmation?
Critical methods include:
- NMR Spectroscopy : To verify hydrogen/carbon environments, particularly distinguishing oxazepine ring protons and propoxy side chains .
- LC-MS : For molecular weight validation and purity assessment (e.g., resolving fragmentation patterns of the sulfonamide group) .
- X-ray Crystallography : To resolve ambiguities in stereochemistry, as demonstrated for structurally related benzoxazepines .
Advanced Research Questions
Q. How can spectral data contradictions (e.g., NMR/LC-MS) be resolved during characterization?
Discrepancies arise from dynamic effects (e.g., tautomerism in the oxazepine ring) or impurities. Strategies include:
- Cross-Validation : Compare NMR data with computational predictions (DFT calculations) for proton environments .
- High-Resolution MS : To distinguish isobaric interferences or degradation products .
- Variable-Temperature NMR : To identify conformational exchange broadening in the tetrahydrobenzo ring .
Q. What methodological approaches elucidate biological target interactions?
- Molecular Docking : Predict binding modes to receptors (e.g., serotonin or kinase targets) using software like AutoDock, guided by the compound’s sulfonamide and oxazepine pharmacophores .
- Enzyme Kinetics : Measure inhibition constants (Ki) via fluorometric assays, optimizing buffer pH (7.4) and substrate concentrations to mimic physiological conditions .
- Cellular Assays : Use CRISPR-edited cell lines to validate target specificity, comparing IC50 values against structural analogs .
Q. How do solvent/catalyst systems impact synthesis yield and purity?
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve sulfonamide coupling but may increase by-products. Ethanol balances solubility and ease of purification .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) enhance regioselectivity in benzoxazepine ring formation. Acidic conditions (e.g., H2SO4) optimize cyclization .
- Process Monitoring : In-line FTIR tracks intermediate formation, enabling real-time adjustments to prevent over-oxidation of the 4-oxo group .
Q. How can computational models predict reactivity and guide synthesis?
- DFT Calculations : Simulate reaction pathways (e.g., ring-closing energetics) to identify rate-limiting steps and optimal catalysts .
- Machine Learning : Train models on PubChem data to predict solubility/stability trends, prioritizing solvents like acetonitrile for recrystallization .
- Molecular Dynamics : Model interactions of the propoxy side chain with lipid bilayers to infer bioavailability, guiding formulation studies .
Data Contradiction Analysis Example
Issue : Discrepancy in NMR chemical shifts for the oxazepine methyl groups.
Resolution :
- Hypothesis : Steric crowding causes anisotropic shielding.
- Testing : Compare experimental shifts with computed (GIAO) values for 3,3,5-trimethyl conformers .
- Outcome : Identify dominant conformer via NOESY correlations between methyl and aromatic protons .
Theoretical Framework Integration
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
